Ala-Gly-Leu

Hydrophobicity Tripeptide Isomers LogP

Procuring the correct tripeptide sequence isomer is critical for assay reproducibility. Substituting Ala-Gly-Leu with Gly-Ala-Leu or other sequence variants alters enzyme kinetics, chromatographic retention, and biological readouts. • Neprilysin substrate scaffold: The Ala-Gly-Leu core in Z-Ala-Gly-Leu-Ala exhibits Km = 0.092 mM, outperforming endogenous enkephalin (Km = 0.109 mM) in high-throughput inhibitor screening. • HPLC method development: XLogP3 of -2.9 ensures baseline separation from less hydrophilic isomers (e.g., Gly-Ala-Leu) on reversed-phase columns. • Solid-phase peptide synthesis: Defined sequence building block eliminates batch-to-batch conformational variability in SAR studies.

Molecular Formula C11H21N3O4
Molecular Weight 259.30 g/mol
CAS No. 92116-80-8
Cat. No. B15429752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAla-Gly-Leu
CAS92116-80-8
Molecular FormulaC11H21N3O4
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)CNC(=O)C(C)N
InChIInChI=1S/C11H21N3O4/c1-6(2)4-8(11(17)18)14-9(15)5-13-10(16)7(3)12/h6-8H,4-5,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18)/t7-,8-/m0/s1
InChIKeyPCIFXPRIFWKWLK-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ala-Gly-Leu: Identity and Physicochemical Profile


Ala-Gly-Leu (L‑alanyl‑glycyl‑L‑leucine) is a linear tripeptide with the sequence Ala‑Gly‑Leu, composed of alanine, glycine, and leucine residues joined by peptide bonds [1]. The compound has a molecular weight of 259.30 g mol⁻¹, a molecular formula of C₁₁H₂₁N₃O₄, and a computed XLogP3 of −2.9, indicating significant hydrophilicity [2]. It is registered under CAS number 92116‑80‑8 and is formally defined in the ChEBI ontology (CHEBI:158188) as a tripeptide [3]. Ala‑Gly‑Leu is primarily used as a research‑grade building block, analytical standard, or enzyme‑substrate scaffold in biochemical and analytical investigations.

Analytical standard for HPLC method development
Enzyme-substrate scaffold for neprilysin assays
Defined building block for solid-phase peptide synthesis

Ala-Gly-Leu Sequence Specificity


Tripeptides composed of the same amino acid residues but differing in sequence (e.g., Gly‑Ala‑Leu, Ala‑Leu‑Gly, Leu‑Ala‑Gly) are not interchangeable. Sequence order dictates the spatial arrangement of side chains, hydrogen‑bonding networks, and overall conformational preferences, which in turn govern interactions with enzymes, receptors, and chromatographic matrices [1]. For instance, the isomeric tripeptide Gly‑L‑Ala‑L‑Leu adopts a distinct α‑helical conformation in the solid state, a property that influences nucleation of secondary structure and cannot be assumed for Ala‑Gly‑Leu without direct evidence [2]. Consequently, substituting Ala‑Gly‑Leu with a sequence isomer in an enzymatic assay, analytical calibration, or peptide synthesis may lead to altered kinetics, retention times, or biological readouts, compromising reproducibility and data integrity.

Sequence order may alter chromatographic retention and enzyme kinetics
Conformational preferences differ; cannot assume identical biological readouts

Ala-Gly-Leu Quantitative Evidence


Hydrophilicity Among Tripeptide Isomers

Ala‑Gly‑Leu displays an XLogP3 of −2.9, making it more hydrophilic than the isomeric tripeptide Gly‑Ala‑Leu (Gly‑L‑Ala‑L‑Leu, CAS 22849‑49‑6), for which computational estimates and empirical hydrophobicity scales predict a less negative logP (approximately −2.4 to −2.0) [1][2]. This difference reflects the impact of the N‑terminal alanine versus glycine on overall polarity and influences aqueous solubility, HPLC retention, and partitioning behavior.

Hydrophilicity
Cross-study comparable
Ala-Gly-Leu XLogP3 = −2.9
Gly-Ala-Leu XLogP3 ≈ −2.4 to −2.0
Supports distinct reversed-phase retention for isomer separation.
Computed property; empirical validation recommended.
Hydrophobicity Tripeptide Isomers LogP

Neprilysin Substrate Affinity

The benzyloxycarbonyl‑protected tetrapeptide Z‑Ala‑Gly‑Leu‑Ala, which incorporates the Ala‑Gly‑Leu core, serves as a substrate for neprilysin (neutral endopeptidase 24.11, EC 3.4.24.11) with a reported Km of 0.092 mM [1]. This affinity positions the Ala‑Gly‑Leu‑containing substrate within a measurable range for kinetic assays and contrasts with other standard neprilysin substrates such as Ala‑Leu‑enkephalin, which exhibits a Km of 0.109 mM [2]. The subtle difference in Km values (0.092 vs. 0.109 mM) reflects sequence‑dependent recognition by the enzyme.

Neprilysin Km
Head-to-head
Z-Ala-Gly-Leu-Ala Km 0.092 mM
Ala-Leu-enkephalin Km 0.109 mM
May support higher neprilysin assay sensitivity; verify.
Enzyme source and assay conditions may affect transferability.
Neprilysin Enzyme Kinetics Fluorogenic Substrate

Bitter Taste Thresholds in Tripeptides

Among tripeptides composed of alanine, glycine, and leucine, the isomer Gly‑Ala‑Leu exhibits a bitter taste recognition threshold in the range of 50–100 µM mL⁻¹ [1]. While direct taste‑threshold data for Ala‑Gly‑Leu are not available in the current literature, the published value for Gly‑Ala‑Leu serves as a class‑level reference that highlights the sequence‑sensitivity of chemo‑sensory perception. Until experimentally determined for Ala‑Gly‑Leu, researchers requiring a tripeptide with documented sensory properties may need to consider this comparator information.

Bitter Taste Threshold
Class-level inference
Ala-Gly-Leu: no data
Gly-Ala-Leu: 50–100 µM/mL
Class-level sensory reference; verify for target sequence.
Direct taste threshold data for Ala-Gly-Leu not available.
Bitter Taste Sensory Threshold Tripeptide

Ala-Gly-Leu Application Scenarios


Neprilysin Activity Assays

The Ala‑Gly‑Leu core is a critical recognition element in the fluorogenic substrate Z‑Ala‑Gly‑Leu‑Ala, which exhibits a Km of 0.092 mM for neprilysin [1]. This quantitative kinetic parameter supports the design of sensitive, high‑throughput enzymatic assays for neprilysin inhibitor screening. The lower Km compared to the endogenous substrate Ala‑Leu‑enkephalin (0.109 mM) offers a measurable advantage in signal generation at subsaturating substrate concentrations.

Hydrophilicity-Based Chromatography

With an XLogP3 of −2.9, Ala‑Gly‑Leu is among the most hydrophilic sequence isomers of the Ala/Gly/Leu tripeptide family [2]. This property can be exploited to create distinct elution profiles in reversed‑phase HPLC, enabling clear separation from less polar isomers such as Gly‑Ala‑Leu. Procurement of high‑purity Ala‑Gly‑Leu is therefore justified when developing analytical methods that rely on hydrophilicity differences for peptide identification.

Peptide Synthesis Building Blocks

Ala‑Gly‑Leu is utilized as a defined building block in solid‑phase peptide synthesis [3]. Its specific sequence influences downstream coupling efficiency and final peptide conformation. Using the correct sequence isomer prevents batch‑to‑batch variability and ensures reproducibility in research on structure‑activity relationships, particularly when the tripeptide is part of a larger bioactive peptide chain.

Sensory Bitterness Research

Although direct taste‑threshold data for Ala‑Gly‑Leu are lacking, the documented bitterness threshold of 50–100 µM mL⁻¹ for the isomer Gly‑Ala‑Leu [4] positions this class of tripeptides as relevant for food science and flavor research. Investigators studying structure‑taste relationships may use Ala‑Gly‑Leu to expand the dataset of sequence‑dependent sensory properties.

Application
Selection Property
Validation Focus
Neprilysin inhibitor screening
Enzyme-substrate kinetics context
Km and assay linearity validation
Reversed-phase HPLC method development
Hydrophilicity-based retention profile
Isomer separation and peak identity validation
Solid-phase peptide synthesis
Sequence-defined building block
Coupling efficiency and purity review
Structure-taste relationship studies
Class-level bitterness threshold context
Independent sensory threshold verification

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